molecular formula C12H15NO B1602913 4-(Pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 650628-72-1

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No. B1602913
M. Wt: 189.25 g/mol
InChI Key: MTBYCACQSYAYCC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs . It has the empirical formula C12H15NO and a molecular weight of 189.25 .


Synthesis Analysis

A rapid and high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established. The target compound was synthesized from the commercially available terephthalaldehyde through three steps including acetal reaction, nucleophilic reaction, and hydrolysis reaction .


Molecular Structure Analysis

The SMILES string of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is O=Cc1ccc(CN2CCCC2)cc1. The InChI is 1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Pyrrolidin-1-ylmethyl)benzaldehyde include its empirical formula (C12H15NO), molecular weight (189.25), and its structure represented by the SMILES string (O=Cc1ccc(CN2CCCC2)cc1) and InChI (1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2) .

Scientific Research Applications

  • Summary of the Application: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is an important intermediate for small molecule anticancer drugs . It plays a significant role in the study of anticancer drugs, especially in the design and synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives as small molecule inhibitors .
  • Methods of Application or Experimental Procedures: The target compound is synthesized from commercially available terephthalaldehyde through three steps :
    • Hydrolysis reaction The structure of the target product is confirmed by 1H NMR and MS . The synthetic method was also optimized .
  • Results or Outcomes: The total yield of the three steps was high up to 68.9% . This high yield synthetic method for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde was established, providing a rapid and efficient way to produce this important intermediate for anticancer drugs .

Safety And Hazards

The safety data sheet for 4-(Pyrrolidin-1-ylmethyl)benzaldehyde indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-12-5-3-11(4-6-12)9-13-7-1-2-8-13/h3-6,10H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYCACQSYAYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630506
Record name 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylmethyl)benzaldehyde

CAS RN

650628-72-1
Record name 4-[(Pyrrolidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(dimethoxymethyl)benzaldehyde (25.0 g, 120 mmol), pyrrolidine (10.0 ml, 120 mmol), acetic acid (6.87 ml, 120 mmol) and anhydrous sodium sulfate (34.1 g, 240 mmol) in dichloromethane (300 ml) was added sodium triacetoxyborohydride (38.2 g, 180 mmol), and the mixture was stirred for 3 days. Potassium carbonate was added to the reaction mixture, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, and the mixture was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate). 1N Hydrochloric acid (300 ml) was added to the obtained oil, and the mixture was washed with diethyl ether after 2 hrs. The aqueous layer was basified with potassium carbonate, and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by alumina column chromatography (developing solvent; ethyl acetate) to give the title compound (22.7 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
6.87 mL
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyrrolidin-1-ylmethyl)benzaldehyde
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Citations

For This Compound
5
Citations
BL Zhang, LJ Cao, S Xu, P Wang - 2017 2nd International …, 2018 - atlantis-press.com
4-(pyrrolidin-1-ylmethyl) benzaldehyde (1) as a water-soluble aldehyde is an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method for 4-(…
Number of citations: 0 www.atlantis-press.com
J Claffey, H Müller-Bunz, M Tacke - Journal of Organometallic Chemistry, 2010 - Elsevier
… 4-Dimethylaminomethyl benzaldehyde 5c [19] and 4-pyrrolidin-1-ylmethyl benzaldehyde 5f [19] were synthesised in the same procedure as 5d and 5g and were found to have the same …
Number of citations: 33 www.sciencedirect.com
Z Yang, ZY Liu, M Ablise, A Maimaiti, Z Mutalipu… - Molecules, 2023 - mdpi.com
This study involved the design and synthesis of 21 new nitrogen-containing heterocyclic chalcone derivatives utilizing the active substructure splicing principle, with glycyrrhiza …
Number of citations: 6 www.mdpi.com
Y Li, X Qiang, L Luo, X Yang, G Xiao, Y Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
A series of homoisoflavonoid Mannich base derivatives were designed, synthesized and evaluated as multifunctional agents against Alzheimer’s disease. It demonstrated that most of …
Number of citations: 83 www.sciencedirect.com
MC Joshi, TJ Egan - Current Topics in Medicinal Chemistry, 2020 - ingentaconnect.com
The side-chains of quinoline antimalarial agents are the major concern of focus to build novel and efficaciaous bioactive and clinical antimalarials. Bioative antimalarial analogs may …
Number of citations: 16 www.ingentaconnect.com

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